N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide are currently unknown
Mode of Action
It is known that furan derivatives can interact with various biological targets and exhibit a wide range of biological activities .
Result of Action
Furan derivatives have been associated with a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other molecules can affect the activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Attachment of the morpholinoethyl group: This step involves the reaction of the furan derivative with a morpholine derivative under suitable conditions, such as the use of a base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF).
Formation of the benzamide group: The final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced furan derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furanones, while reduction can yield reduced furan derivatives .
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, morpholinoethyl group, and benzamide moiety allows for a wide range of interactions and activities, making it a versatile compound in scientific research .
Biological Activity
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a furan ring, a morpholino group, and a methoxybenzamide moiety, which together contribute to its biological activity. The presence of these functional groups allows for potential interactions with various biological targets through hydrogen bonding and hydrophobic interactions, enhancing its solubility and bioavailability compared to other similar compounds.
Inhibition of Histone Deacetylases (HDACs)
One of the primary mechanisms through which this compound exerts its effects is by acting as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors play a crucial role in modulating gene expression by altering the acetylation status of histones, which can lead to changes in cellular pathways involved in proliferation and apoptosis. This mechanism positions the compound as a promising candidate for cancer treatment.
Interaction with Biological Targets
Molecular docking studies suggest that this compound binds effectively to HDAC active sites, influencing their activity. The precise targets of this compound are still being investigated, but its structural features indicate a broad spectrum of potential interactions with various enzymes and receptors.
Biological Activity
The biological activity of this compound has been explored in several studies:
- Anticancer Activity : As an HDAC inhibitor, this compound has shown promise in preclinical models for inhibiting tumor growth and inducing apoptosis in cancer cells. Its ability to modulate epigenetic pathways makes it relevant for therapeutic strategies against various cancers.
- Antimicrobial Properties : Preliminary studies indicate that this compound may also exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds. The following table summarizes some notable examples:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-(morpholin-4-yl)phenyl)acetamide | Morpholino group with phenyl | Potential analgesic properties |
N-(3-(furan-2-yl)phenyl)acetamide | Furan ring with phenyl | Antimicrobial activity |
N-(2-(pyridin-4-yl)ethyl)-3-methoxybenzamide | Pyridine instead of furan | Anticancer activity |
This compound stands out due to its specific combination of a furan ring and morpholino group, which may enhance its solubility and bioavailability compared to other benzamides lacking these features.
Case Studies
Recent case studies have highlighted the efficacy of this compound in various experimental settings:
- In Vitro Studies : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, indicating its potential as an effective therapeutic agent.
- Animal Models : Preclinical studies using animal models have shown that administration of this compound can inhibit tumor growth significantly compared to control groups, supporting its further development as an anticancer drug.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-5-2-4-14(12-15)18(21)19-13-16(17-6-3-9-24-17)20-7-10-23-11-8-20/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFPLVVZROQEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.